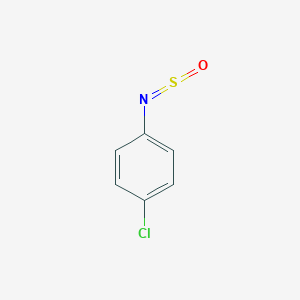

Benzenamine, 4-chloro-N-sulfinyl-

Übersicht

Beschreibung

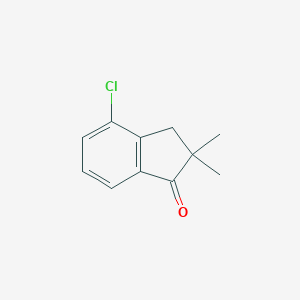

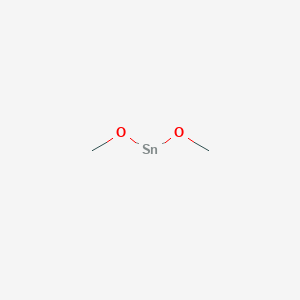

Benzenamine, 4-chloro-N-sulfinyl- (CNS) is an organic compound that belongs to the family of benzenamine compounds. It is a heterocyclic compound that has a sulfur atom in the ring structure. It is an important intermediate compound in the synthesis of various organic compounds. It is used in the pharmaceutical and fine chemical industries for the synthesis of various drugs, agrochemicals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

- Configuration and Conformation : The crystal structures of N-sulfinyl-benzenamine compounds have been studied, revealing a planar structure with a syn configuration of the O=S=N-R group. The planarity of the molecule can be affected by substituents in the ortho position, as observed in derivatives like N-sulfinyl-2,6-diethyl benzenamine (Romano, Védova, & Boese, 1999).

Chemical Reaction Studies

- Reaction with Trithiazyl Trichloride : Benzenamines react with 1,3,5-trichloro-1λ4,3λ4,5λ4-1,3,5,2,4,6-trithiatriazine to form novel radicals, indicating potential applications in advanced chemical synthesis and radical chemistry (Domschke et al., 1990).

Pharmaceutical Research

- Antifungal Agents : Derivatives of benzenamine have been synthesized and characterized, showing significant antifungal activity, suggesting their potential use in pharmaceutical applications (Malhotra et al., 2012).

Materials Science and Crystallography

- Crystal Structure Analysis : Studies on compounds like 4-(4-aminophenylsulfonyl)benzenamine have detailed their crystal structures, enhancing the understanding of molecular interactions and structural design in materials science (Dileep et al., 2013).

Biochemical and Molecular Studies

- Serotonin Transporter Ligand : Certain derivatives of benzenamine have been found to have high binding affinities to serotonin transporters, indicating their potential use in neurological research and therapy (Oya et al., 2007).

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

1-chloro-4-(sulfinylamino)benzene likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) attacks an aromatic ring carbon, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then loses a halide ion, resulting in the substitution of one of the aromatic ring substituents .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, including those involving protein tyrosine kinases such as alk, btk, c kit, c met, cfms, ddr, dyrk, egfr, ephrin receptor, fak .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract or skin, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .

Result of Action

Similar compounds can cause various effects at the molecular and cellular level, including changes in enzyme activity, protein function, and cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-chloro-4-(sulfinylamino)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the compound’s action can be influenced by biological factors such as the individual’s health status, genetic makeup, and the presence of other drugs .

Eigenschaften

IUPAC Name |

1-chloro-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKDDSPQJMLGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

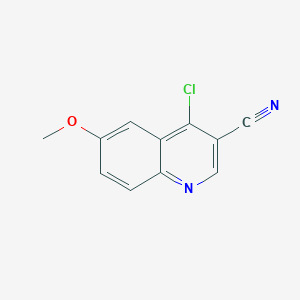

C1=CC(=CC=C1N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065368 | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13165-68-9 | |

| Record name | 4-Chloro-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)